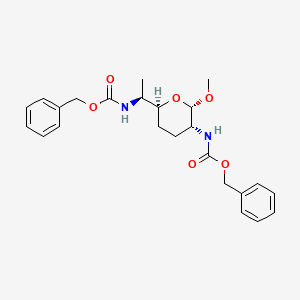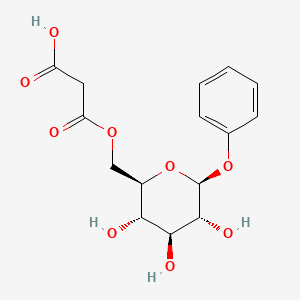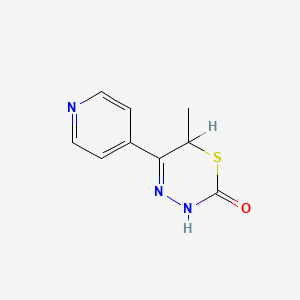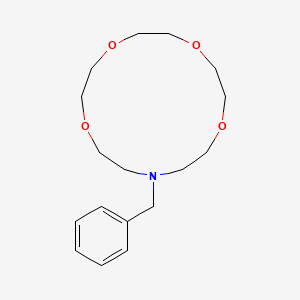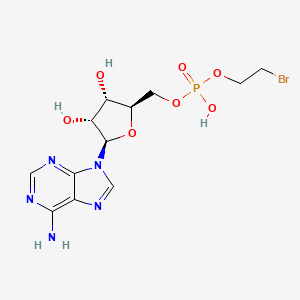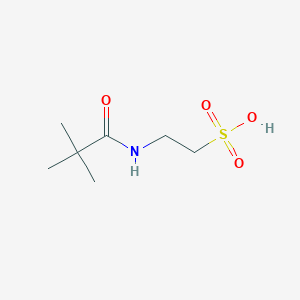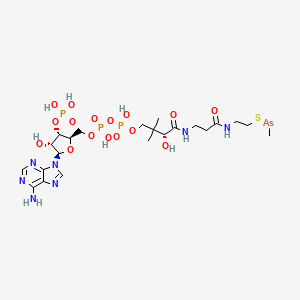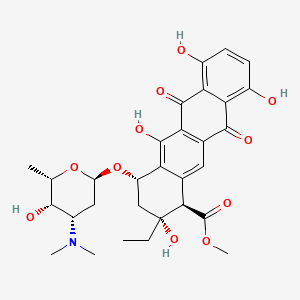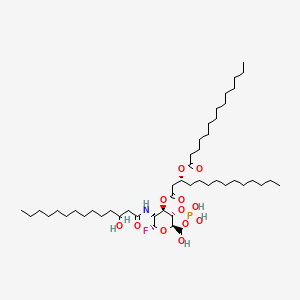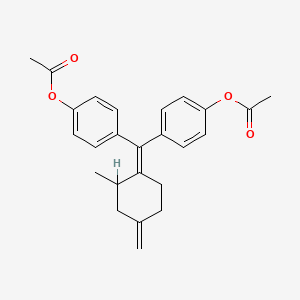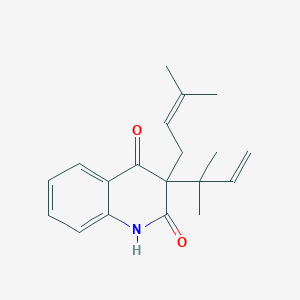
Buchapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buchapine is a member of quinolines. It has a role as a metabolite.
Applications De Recherche Scientifique
Identification and Composition
Buchapine, an alkaloid discovered in Haplophyllum bucharicum, was first characterized in 1982. Identified with the composition C19H23N02, it shares characteristics with other quinoline alkaloids (Nesmelova, Bessonova, & Yunusov, 1982).
Therapeutic Potential in HIV Inhibition
A significant application of buchapine is in HIV research. It was isolated from Euodia roxburghiana and displayed protective effects against HIV-1 in vitro. These findings suggest its potential as a component in HIV therapeutic strategies (McCormick, Mckee, Cardellina, & Boyd, 1996).
Anti-HIV Activity and Synthesis
Further research in 2010 involved the synthesis of buchapine and evaluation of its anti-HIV properties. The study affirmed buchapine’s inhibitory activity against HIV, highlighting its therapeutic relevance (Ahmed, Brahmbhatt, Sabde, Mitra, Singh, & Bhutani, 2010).
Chemical Synthesis Methods
In 2003, a study focused on the synthesis of buchapine through the Mitsunobu reaction, utilizing 4-hydroxy-2-quinolone and dimethylallyl alcohol. This method provided a new approach to the chemical synthesis of buchapine (Cravotto, Nano, Palmisano, & Tagliapietra, 2003).
Broader Applications in Plant Research
Beyond its specific uses, buchapine contributes to the broader field of poisonous plant research. The study of such plants has led to significant advancements in understanding plant toxins and their potential biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-(2-methylbut-3-en-2-yl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H23NO2/c1-6-18(4,5)19(12-11-13(2)3)16(21)14-9-7-8-10-15(14)20-17(19)22/h6-11H,1,12H2,2-5H3,(H,20,22) |
Clé InChI |
LAXFAGHIJVQGNK-UHFFFAOYSA-N |
SMILES |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C |
SMILES canonique |
CC(=CCC1(C(=O)C2=CC=CC=C2NC1=O)C(C)(C)C=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




